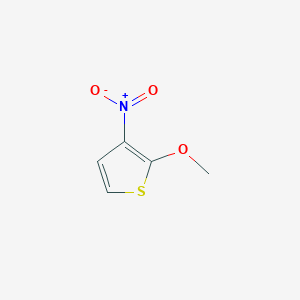

2-Methoxy-3-nitrothiophene

Description

BenchChem offers high-quality 2-Methoxy-3-nitrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-nitrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-3-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCGGXGEVDUVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CS1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505566 | |

| Record name | 2-Methoxy-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30549-14-5 | |

| Record name | 2-Methoxy-3-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methoxy-3-nitrothiophene for Researchers and Drug Development Professionals

Introduction

2-Methoxy-3-nitrothiophene is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic and structural properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group on the thiophene ring, make it a versatile precursor for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, rendering it an important intermediate in the development of novel therapeutic agents and functional organic materials. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways for 2-methoxy-3-nitrothiophene, complete with mechanistic insights, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Part 1: Preferred Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and regioselective approach to the synthesis of 2-methoxy-3-nitrothiophene is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the methoxylation of a pre-functionalized 2-halo-3-nitrothiophene, offering excellent control over the final product's isomeric purity.

Theoretical Foundation: The SNAr Mechanism on an Activated Thiophene Ring

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic rings.[1] The reaction typically proceeds via a two-step addition-elimination mechanism. In the context of 2-halo-3-nitrothiophene, the potent electron-withdrawing nitro group at the C3 position significantly activates the C2 position towards nucleophilic attack. This activation is crucial as the thiophene ring itself is inherently electron-rich and generally resistant to nucleophilic substitution.

The mechanism commences with the attack of the nucleophile, in this case, the methoxide ion (CH₃O⁻), on the carbon atom bearing the leaving group (a halogen). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group, which provides substantial stabilization. In the subsequent step, the leaving group (halide ion) is eliminated, and the aromaticity of the thiophene ring is restored, yielding the desired 2-methoxy-3-nitrothiophene.

Precursor Synthesis: 2-Bromo-3-nitrothiophene

The synthesis of the key precursor, 2-bromo-3-nitrothiophene, is a critical first step. This is typically achieved through the nitration of 2-bromothiophene. Careful control of the reaction conditions is necessary to favor the formation of the desired 3-nitro isomer over other potential isomers.

Experimental Protocol: Nitration of 2-Bromothiophene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-bromothiophene (1 equivalent) in a suitable solvent such as acetic anhydride or a mixture of acetic acid and acetic anhydride. Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation and Purification: The crude product, which may precipitate as a solid, is collected by vacuum filtration and washed with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to isolate the 2-bromo-3-nitrothiophene isomer.

Methoxylation of 2-Bromo-3-nitrothiophene

With the precursor in hand, the final step is the nucleophilic aromatic substitution with a methoxide source.

Experimental Protocol: Synthesis of 2-Methoxy-3-nitrothiophene

-

Reagent Preparation: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In a separate flask, dissolve 2-bromo-3-nitrothiophene (1 equivalent) in anhydrous methanol.

-

Methoxylation: Slowly add the solution of 2-bromo-3-nitrothiophene to the freshly prepared sodium methoxide solution at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature between 20-30 °C.

-

Reaction Monitoring and Completion: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC until the starting material is consumed.

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) and remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-methoxy-3-nitrothiophene can be purified by column chromatography on silica gel to yield the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2-Bromo-3-nitrothiophene | C₄H₂BrNO₂S | 208.04 | ~7.3 (d), ~7.6 (d) | ~115 (C-Br), ~125, ~130, ~150 (C-NO₂) |

| 2-Methoxy-3-nitrothiophene | C₅H₅NO₃S | 159.16 | ~4.1 (s, 3H), ~7.0 (d, 1H), ~7.5 (d, 1H) | ~60 (OCH₃), ~110, ~120, ~145 (C-NO₂), ~160 (C-OCH₃) |

| Note: The presented NMR data are approximate values and may vary depending on the specific experimental conditions. |

Part 2: Alternative Synthesis via Direct Nitration of 2-Methoxythiophene

An alternative, more direct route to 2-methoxy-3-nitrothiophene is the electrophilic nitration of 2-methoxythiophene. While this approach appears simpler, it presents significant challenges in terms of regioselectivity.

Theoretical Foundation: Electrophilic Aromatic Substitution on 2-Methoxythiophene

The methoxy group is a strong activating, ortho-para directing group in electrophilic aromatic substitution reactions.[2] This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the thiophene ring, which increases the electron density at the ortho (C3) and para (C5) positions, making them more susceptible to electrophilic attack.[3] Consequently, the nitration of 2-methoxythiophene is expected to yield a mixture of 2-methoxy-3-nitrothiophene and 2-methoxy-5-nitrothiophene.[4]

Experimental Protocol: Nitration of 2-Methoxythiophene

-

Reaction Setup: In a three-necked round-bottom flask, dissolve 2-methoxythiophene (1 equivalent) in acetic anhydride. Cool the solution to -10 °C to 0 °C.

-

Nitration: Slowly add a solution of fuming nitric acid (1.1 equivalents) in acetic acid dropwise, maintaining the low temperature.

-

Reaction Monitoring: Follow the reaction's progress using TLC or GC to observe the formation of the product isomers.

-

Work-up: After the reaction is complete, pour the mixture into a beaker containing ice and water.

-

Extraction and Isolation: Extract the aqueous mixture with an organic solvent like diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purification and Isomer Separation: This is the most challenging step. The resulting mixture of 2-methoxy-3-nitrothiophene and 2-methoxy-5-nitrothiophene requires careful separation, typically by fractional distillation under reduced pressure or meticulous column chromatography on silica gel. The separation of these isomers can be difficult due to their similar polarities.

Part 3: Comparative Analysis and Best Practices

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Direct Nitration |

| Regioselectivity | High (selective for the 3-nitro isomer) | Low (yields a mixture of 3- and 5-nitro isomers) |

| Overall Yield | Moderate to Good | Variable, depends on isomer separation efficiency |

| Purity of Final Product | High | Low to Moderate (requires extensive purification) |

| Starting Materials | 2-Bromothiophene, Nitrating agents, Sodium Methoxide | 2-Methoxythiophene, Nitrating agents |

| Ease of Execution | Multi-step but straightforward | Single nitration step, but difficult purification |

| Scalability | Generally scalable | Challenging to scale due to purification issues |

Best Practices and Safety Precautions:

-

Temperature Control: Both nitration and methoxylation reactions can be exothermic. Strict temperature control is crucial to prevent side reactions and ensure safety.

-

Inert Atmosphere: Reactions involving sodium methoxide should be conducted under an inert atmosphere to prevent reaction with moisture and carbon dioxide.

-

Handling of Reagents: Fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Sodium metal is highly reactive with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Purification: Thorough purification of the final product is essential, especially for applications in drug development. The choice of purification method will depend on the scale of the synthesis and the impurity profile.

Conclusion

The synthesis of 2-methoxy-3-nitrothiophene can be achieved through two primary pathways. The nucleophilic aromatic substitution (SNAr) of 2-bromo-3-nitrothiophene with sodium methoxide is the preferred method due to its high regioselectivity, leading to a purer final product and avoiding the challenging separation of isomers. While the direct nitration of 2-methoxythiophene offers a more concise route, it is hampered by poor regioselectivity, necessitating a difficult and often inefficient purification process. For researchers requiring high-purity 2-methoxy-3-nitrothiophene, the SNAr approach provides a more robust and reliable synthetic strategy.

References

-

National Center for Biotechnology Information. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. [Online] Available at: [Link]

-

YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Online] Available at: [Link]

-

ScienceDirect. THIOPHENE AND ITS DERIVATIVES. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to 2-Methoxy-3-nitrothiophene (CAS: 30549-14-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 2-Methoxy-3-nitrothiophene. As a senior application scientist, my goal is to provide you with not just a collection of data, but a cohesive and insightful resource that bridges theoretical knowledge with practical, field-proven applications. This guide is structured to offer a deep dive into the synthesis, properties, and reactivity of this important heterocyclic building block, with a particular focus on its relevance in medicinal chemistry and drug discovery. The information presented herein is curated to be a self-validating system, grounded in authoritative references to ensure scientific integrity. Whether you are a seasoned researcher or new to the field, this guide aims to be an invaluable companion in your scientific endeavors.

Introduction to 2-Methoxy-3-nitrothiophene: A Privileged Scaffold

2-Methoxy-3-nitrothiophene, with the Chemical Abstracts Service (CAS) registry number 30549-14-5, is a substituted thiophene that has garnered interest in the scientific community, particularly in the realm of medicinal chemistry. The thiophene ring is a well-recognized "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents. Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties, such as solubility and metabolism, which are critical in drug design.

The introduction of a methoxy group at the 2-position and a nitro group at the 3-position imparts unique electronic characteristics to the thiophene ring. The electron-donating methoxy group and the electron-withdrawing nitro group create a polarized aromatic system, influencing its reactivity and potential as a pharmacophore. This unique substitution pattern makes 2-methoxy-3-nitrothiophene a valuable intermediate for the synthesis of a diverse array of more complex molecules with potential biological activity. Thiophene derivatives have shown a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental for its application in synthesis and drug development.

| Property | Value | Source |

| CAS Number | 30549-14-5 | [2] |

| Molecular Formula | C₅H₅NO₃S | [2] |

| Molecular Weight | 159.16 g/mol | |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structure |

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions of the thiophene ring. A singlet corresponding to the methoxy group protons will be observed in the upfield region.

-

¹³C NMR: The spectrum will display five distinct signals for the five carbon atoms of the thiophene ring and the methoxy group. The carbon atoms attached to the nitro and methoxy groups will show characteristic chemical shifts due to the strong electronic effects of these substituents. A publicly available, though unassigned, ¹³C NMR spectrum can be found on SpectraBase.[3]

Synthesis of 2-Methoxy-3-nitrothiophene: A Practical Approach

The most logical and commonly employed method for the synthesis of 2-methoxy-3-nitrothiophene is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of activated halothiophenes towards nucleophiles.

Retrosynthetic Analysis

The synthesis can be envisioned by the disconnection of the C-O bond of the methoxy group, leading back to a halogenated precursor and a methoxide source.

Caption: Retrosynthetic analysis for 2-methoxy-3-nitrothiophene.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis of 2-methoxy-3-nitrothiophene from the commercially available 2-chloro-3-nitrothiophene. The electron-withdrawing nitro group at the 3-position activates the chloro-substituted carbon at the 2-position towards nucleophilic attack by the methoxide ion.

Reaction Scheme:

Caption: Synthesis of 2-methoxy-3-nitrothiophene via SNAr.

Step-by-Step Methodology:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous methanol with cooling to prepare a fresh solution of sodium methoxide. Causality: Using freshly prepared sodium methoxide from sodium metal and anhydrous methanol ensures the absence of water, which could otherwise lead to side reactions.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-3-nitrothiophene (1.0 equivalent) in anhydrous methanol dropwise at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours. Causality: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium methoxide by adding a small amount of water.

-

Extraction: Remove the methanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-methoxy-3-nitrothiophene.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of signals corresponding to the starting material (2-chloro-3-nitrothiophene) in the NMR spectra and the presence of the correct molecular ion peak in the mass spectrum will validate the success of the synthesis.

Reactivity and Chemical Transformations

The chemical reactivity of 2-methoxy-3-nitrothiophene is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group.

Nucleophilic Aromatic Substitution

As demonstrated in its synthesis, the 2-position is susceptible to nucleophilic attack, leading to the displacement of the methoxy group. This reactivity can be exploited to introduce other nucleophiles at this position. Kinetic studies on related 2-methoxy-3-X-5-nitrothiophenes have shown that these reactions proceed via an SNAr mechanism, with the initial nucleophilic addition being the rate-limiting step.[4]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, yielding 2-methoxy-3-aminothiophene. This transformation is a gateway to a wide range of further functionalization, as the resulting amino group can participate in various reactions, such as amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.

Typical Reduction Conditions:

-

Catalytic Hydrogenation: H₂, Pd/C in methanol or ethyl acetate.

-

Chemical Reduction: SnCl₂·2H₂O in ethanol or ethyl acetate.

Electrophilic Aromatic Substitution

The thiophene ring, although deactivated by the nitro group, can still undergo electrophilic aromatic substitution. The directing effects of the methoxy and nitro groups will influence the regioselectivity of such reactions. The 5-position is the most likely site for electrophilic attack due to activation by the methoxy group and being para to the nitro group.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The 2-methoxy-3-nitrothiophene scaffold serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Antimicrobial Agents

Nitrothiophenes have been investigated for their antimicrobial properties.[5] The mode of action is often attributed to the reduction of the nitro group by bacterial nitroreductases to form cytotoxic radical species.[1] The 2-methoxy-3-nitrothiophene core can be elaborated to generate libraries of compounds for screening against various bacterial and fungal strains.

Anticancer Agents

Thiophene derivatives have been explored as potential anticancer agents. The 2-methoxy-3-nitrothiophene scaffold can be used to synthesize analogs of known anticancer drugs or to develop novel compounds that target specific pathways involved in cancer progression.

Enzyme Inhibitors

The structural features of 2-methoxy-3-nitrothiophene make it an attractive starting point for the design of enzyme inhibitors. By introducing appropriate functional groups, it is possible to create molecules that can bind to the active site of a target enzyme and modulate its activity.

Conclusion and Future Perspectives

2-Methoxy-3-nitrothiophene is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its unique electronic and structural features provide a platform for the development of a wide range of functionalized thiophene derivatives with potential applications in drug discovery. The synthetic route via nucleophilic aromatic substitution is a reliable and efficient method for its preparation. Further exploration of the reactivity of this compound and the biological activities of its derivatives is warranted and holds promise for the discovery of new therapeutic agents. As a senior application scientist, I encourage researchers to leverage the information in this guide to inspire and facilitate their own innovative research in this exciting area of chemistry.

References

-

Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 2006, 4(2), 359-366. [Link]

-

Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 2014, 46(8), 470-476. [Link]

-

Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

-

Structure-activity Relationships in Nitrothiophenes. Bioorganic & Medicinal Chemistry, 2006, 14(23), 8099-108. [Link]

-

2-METHOXY-3-NITRO-THIOPHENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. Sci-Hub. Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations / International Journal of Chemical Kinetics, 2014 [sci-hub.ru]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-3-nitrothiophene: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 2-methoxy-3-nitrothiophene, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its core physicochemical properties, logical synthetic pathways, inherent reactivity, and its prospective applications, particularly in the realm of drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile molecule.

Core Molecular Attributes

2-Methoxy-3-nitrothiophene is a substituted thiophene ring, a class of compounds recognized as a "privileged structure" in drug discovery due to its presence in numerous FDA-approved therapeutic agents.[1][2] The unique electronic properties conferred by the electron-donating methoxy group at the C2 position and the strong electron-withdrawing nitro group at the C3 position create a molecule with distinct reactivity and potential for further chemical modification.

Physicochemical and Structural Data

The fundamental properties of 2-methoxy-3-nitrothiophene are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NO₃S | [3] |

| Molecular Weight | 159.16 g/mol (159.17 g/mol ) | [3] |

| CAS Number | 30549-14-5 | |

| InChI | InChI=1S/C5H5NO3S/c1-9-5-4(6(7)8)2-3-10-5/h2-3H,1H3 | [3] |

| InChIKey | DMCGGXGEVDUVNE-UHFFFAOYSA-N | [3] |

| Exact Mass | 158.999014 g/mol | [3] |

Spectroscopic Profile

Synthesis and Chemical Reactivity

The synthesis of 2-methoxy-3-nitrothiophene is not explicitly detailed in publicly available literature. However, a logical synthetic route can be devised based on established methodologies for the nitration of substituted thiophenes.

Retrosynthetic Analysis and Proposed Synthesis Workflow

The most direct approach involves the regioselective nitration of 2-methoxythiophene. The methoxy group at the C2 position is an ortho-para directing group, activating the C3 and C5 positions for electrophilic aromatic substitution.[4] Directing the nitration to the C3 position over the more electronically favored C5 position can be challenging and may require specific reaction conditions or protecting group strategies to achieve desired selectivity.

Below is a conceptual workflow for the synthesis of 2-methoxy-3-nitrothiophene.

Caption: Conceptual workflow for the synthesis of 2-methoxy-3-nitrothiophene.

Experimental Protocol: Nitration of 2-Methoxythiophene (Hypothetical)

This protocol is adapted from general procedures for the nitration of thiophene and its derivatives.[2][5] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment. Nitrating agents are highly corrosive and strong oxidizers.

Materials:

-

Acetic Anhydride

-

Fuming Nitric Acid (sp. gr. 1.51)

-

Glacial Acetic Acid

-

Ice-water bath

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

Procedure:

-

In a three-necked round-bottom flask, dissolve 2-methoxythiophene (1.0 eq) in acetic anhydride.

-

Cool the mixture to 0-5 °C using an ice-water bath.

-

In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to glacial acetic acid while cooling.

-

Add the nitrating mixture dropwise to the cooled solution of 2-methoxythiophene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will likely be a mixture of isomers. Purify via column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the 2-methoxy-3-nitrothiophene isomer.

-

Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Mechanistic Insights

The reactivity of 2-methoxy-3-nitrothiophene is dominated by the interplay of its substituents. The nitro group deactivates the thiophene ring towards further electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). Kinetic studies on related 2-methoxy-3-X-5-nitrothiophenes have shown they readily undergo SNAr reactions, for example, with piperidine, where the initial nucleophilic addition is the rate-limiting step.[9]

This inherent reactivity makes 2-methoxy-3-nitrothiophene a valuable intermediate. The key transformations include:

-

Nucleophilic Aromatic Substitution (SNAr): The methoxy group can be displaced by various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (2-amino-3-methoxythiophene), which serves as a crucial handle for introducing diverse functionalities via amide bond formation, diazotization, or other amine-based chemistries.[2]

Applications in Drug Development and Medicinal Chemistry

Heterocyclic compounds containing nitrogen and sulfur are cornerstones of medicinal chemistry.[1] Aromatic nitro compounds, in particular, are key components in a variety of drugs and are extensively studied for their biological activities.[10]

Scaffold for Novel Therapeutics

2-Methoxy-3-nitrothiophene provides a scaffold that can be elaborated into libraries of compounds for biological screening. The reduction of the nitro group to an amine is a pivotal step in this process, opening up a vast chemical space for derivatization.

Caption: Potential workflow for generating a compound library from 2-methoxy-3-nitrothiophene.

Hypoxia-Activated Prodrugs (HAPs)

Nitroaromatic compounds are extensively investigated as triggers for hypoxia-activated prodrugs (HAPs).[11] In the low-oxygen (hypoxic) environment characteristic of solid tumors, cellular nitroreductase enzymes can reduce the nitro group. This reduction can trigger the release of a potent cytotoxic agent selectively within the tumor, minimizing systemic toxicity. While 2-nitrothiophene triggers have been noted to have less favorable profiles compared to 2-nitroimidazoles, the unique substitution pattern of 2-methoxy-3-nitrothiophene could modulate its reduction potential and metabolic stability, warranting investigation in this promising area of cancer therapy.[11]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 2-methoxy-3-nitrothiophene is not widely available, prudent laboratory practices for related nitroaromatic compounds, such as 2-nitrothiophene, should be strictly followed.[12][13][14][15]

Core Safety Precautions:

-

Personal Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[13][15]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]

-

Handling: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12][13]

Storage and Disposal:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Store away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][13]

Conclusion

2-Methoxy-3-nitrothiophene is a chemically intriguing molecule with significant untapped potential. Its defined molecular structure and the versatile reactivity imparted by its functional groups make it a valuable intermediate for synthetic chemists. For drug development professionals, it represents a promising starting scaffold for creating novel therapeutics, particularly in oncology and infectious diseases. Adherence to rigorous safety protocols is paramount when handling this and related nitroaromatic compounds. Further research into the synthesis, reactivity, and biological activity of 2-methoxy-3-nitrothiophene is highly encouraged to fully exploit its potential.

References

-

SpectraBase. (n.d.). 2-METHOXY-3-NITRO-THIOPHENE. Retrieved from [Link]

-

Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 46(8), 470–476. Retrieved from [Link]

-

Behrman, E. J., Behrman, D. C., & Rychlik, M. P. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(7), o3119-o3121. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

-

Valsynthese SA. (2021). Material Safety Data Sheet 2-NITROTHIOPHENE. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

-

Krátký, M., & Stýskala, J. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3467. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-methoxy-3-nitrophenol. Retrieved from [Link]

-

NIST. (n.d.). 2-Methoxythiophene IR Spectrum. Retrieved from [Link]

-

Hoffmann, R. W. (1967). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 89(1), 136-141. Retrieved from [Link]

- Kumar, B. S., et al. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. U.S. Patent No. 6,794,521 B2.

-

Sharma, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

-

Churakov, A. M., & Ioffe, S. L. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6271. Retrieved from [Link]

-

Nakamura, S., et al. (n.d.). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Methoxythiophene | C5H6OS | CID 85610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methoxythiophene [webbook.nist.gov]

- 8. 2-Methoxythiophene [webbook.nist.gov]

- 9. sci-hub.ru [sci-hub.ru]

- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. valsynthese.ch [valsynthese.ch]

A Spectroscopic Guide to 2-Methoxy-3-nitrothiophene: Elucidating Structure Through NMR, IR, and MS

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the spectroscopic characterization of 2-methoxy-3-nitrothiophene. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from structurally related compounds to predict and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach, rooted in scientific first principles, provides a robust framework for the structural elucidation of this and similar substituted thiophenes.

Molecular Structure and Spectroscopic Overview

2-Methoxy-3-nitrothiophene is a disubstituted thiophene ring, an important scaffold in medicinal chemistry. The interplay between the electron-donating methoxy group (-OCH₃) at the 2-position and the electron-withdrawing nitro group (-NO₂) at the 3-position creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity in synthetic and analytical workflows.

This guide will systematically explore the expected spectroscopic data, providing both predicted values and the scientific rationale behind them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-methoxy-3-nitrothiophene is expected to be relatively simple, exhibiting signals for the two aromatic protons on the thiophene ring and the three protons of the methoxy group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.2 - 7.4 | Doublet | ~6.0 |

| H-4 | 7.0 - 7.2 | Doublet | ~6.0 |

| -OCH₃ | 3.9 - 4.1 | Singlet | N/A |

Interpretation and Rationale:

The chemical shifts of the thiophene protons are influenced by the electronic effects of the substituents. The nitro group at the 3-position is strongly electron-withdrawing, which deshields the adjacent protons. Conversely, the methoxy group at the 2-position is electron-donating through resonance, which would tend to shield the ring protons. The precise chemical shifts will be a balance of these opposing effects.

-

H-5 and H-4: These two protons will appear as doublets due to coupling to each other. The expected coupling constant of ~6.0 Hz is typical for adjacent protons on a thiophene ring.

-

-OCH₃: The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift in the region of 3.9 - 4.1 ppm is characteristic for a methoxy group attached to an aromatic ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-methoxy-3-nitrothiophene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds for accurate integration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| -OCH₃ | 55 - 60 |

Interpretation and Rationale:

-

C-2: This carbon, directly attached to the electronegative oxygen of the methoxy group, will be significantly deshielded and appear at a high chemical shift.

-

C-3: The carbon bearing the nitro group will also be deshielded, though typically to a lesser extent than the carbon attached to the methoxy group.

-

C-4 and C-5: The chemical shifts of these carbons will be influenced by the combined electronic effects of the substituents.

-

-OCH₃: The methoxy carbon will appear in the typical region for such functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3150 | Medium | Aromatic C-H stretch |

| 2850 - 2960 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| 1450 - 1550 | Medium | Thiophene ring C=C stretching |

| 1200 - 1275 | Strong | Aryl-O-CH₃ stretch |

Interpretation and Rationale:

The IR spectrum will be dominated by the strong absorptions of the nitro group.

-

NO₂ Stretches: The asymmetric and symmetric stretching vibrations of the nitro group are highly characteristic and appear as strong bands in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The presence of these two intense bands is a strong indicator of a nitro-substituted compound[1].

-

Aryl Ether Stretch: A strong band corresponding to the C-O stretching of the aryl methoxy group is expected around 1200-1275 cm⁻¹.

-

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring will appear in the 1450-1550 cm⁻¹ region.

-

C-H Stretches: The aromatic C-H stretching vibrations will be observed above 3100 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be found in the 2850-2960 cm⁻¹ range.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 159 | [M]⁺ (Molecular Ion) |

| 144 | [M - CH₃]⁺ |

| 129 | [M - NO]⁺ |

| 113 | [M - NO₂]⁺ |

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at m/z 159, corresponding to the molecular weight of 2-methoxy-3-nitrothiophene (C₅H₅NO₃S). The fragmentation pattern will be influenced by the relative lability of the substituents.

-

Loss of a Methyl Radical: A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) to give a fragment at [M - 15]⁺, in this case, m/z 144.

-

Loss of NO and NO₂: The nitro group can be lost as a nitric oxide radical (•NO) or a nitrogen dioxide radical (•NO₂), leading to fragments at [M - 30]⁺ (m/z 129) and [M - 46]⁺ (m/z 113), respectively. The fragmentation of nitrothiophenes often shows the loss of NO and NO₂[1][2].

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 40-200).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the spectroscopic analysis of 2-methoxy-3-nitrothiophene.

Caption: Integrated workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 2-methoxy-3-nitrothiophene. By leveraging established spectroscopic principles and comparative data from related compounds, a comprehensive understanding of its key spectral features has been developed. The provided experimental protocols offer a practical starting point for researchers to acquire and interpret their own data, ensuring the accurate identification and characterization of this important heterocyclic compound.

References

-

PubChem. 3-Nitrothiophene. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-METHOXY-3-NITRO-THIOPHENE. [Link]

-

SpectraBase. 2-METHOXY-3-NITRO-THIOPHENE - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST. 3-nitrothiophene. National Institute of Standards and Technology. [Link]

-

SciSpace. Tetrahedron Letters (Elsevier BV). [Link]

-

Osaka Prefecture University. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

-

ResearchGate. 2-Methoxy-3-nitrophenol. [Link]

-

ACS Publications. Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society. [Link]

-

PubChem. 2-Methoxythiophene. National Center for Biotechnology Information. [Link]

-

PubChem. 3-(Methylthio)thiophene. National Center for Biotechnology Information. [Link]

-

ACS Division of Organic Chemistry. Organic Chemistry Journals. [Link]

-

NIST. Thiophene, 2-nitro-. National Institute of Standards and Technology. [Link]

-

Beilstein Journals. Search Results for "3-nitrothiophene". [Link]

-

ResearchGate. Tetrahedron letter. [Link]

-

Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

-

Malaysian Journal of Chemistry. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

Sources

"2-Methoxy-3-nitrothiophene" reactivity and electronic effects

An In-Depth Technical Guide to the Reactivity and Electronic Effects of 2-Methoxy-3-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of 2-Methoxy-3-nitrothiophene

2-Methoxy-3-nitrothiophene is a heterocyclic compound that serves as a compelling case study in substituent effects on aromatic reactivity. The thiophene ring, an electron-rich aromatic system, is simultaneously influenced by a potent electron-donating group (EDG), the methoxy (-OCH₃) at the C2 position, and a powerful electron-withdrawing group (EWG), the nitro (-NO₂) at the C3 position. This "push-pull" arrangement creates a unique electronic landscape that dictates its behavior in chemical transformations. The electron-donating methoxy group enhances the electron density of the ring, while the nitro group severely depletes it, particularly at positions ortho and para to itself.[1][2] This guide provides a detailed exploration of the molecule's electronic structure and its profound implications for its reactivity in key synthetic reactions, offering field-proven insights for its strategic application in complex molecule synthesis.

Electronic Effects: A Tale of Two Substituents

The reactivity of 2-methoxy-3-nitrothiophene is fundamentally governed by the interplay between the mesomeric (resonance) and inductive effects of its substituents.

-

Methoxy Group (-OCH₃): Located at the C2 position, the methoxy group exerts a strong +M (electron-donating resonance) effect and a weaker -I (electron-withdrawing inductive) effect. The lone pairs on the oxygen atom are delocalized into the thiophene ring, increasing electron density, especially at the C3 and C5 positions.[3]

-

Nitro Group (-NO₂): Positioned at C3, the nitro group exerts powerful -M and -I effects. It strongly withdraws electron density from the entire ring system through both resonance and induction to stabilize the negative charge that develops during nucleophilic attack.[2][4]

The combination of these opposing forces results in a highly polarized molecule. The C2 position, bonded to the methoxy group, becomes significantly electron-deficient and thus highly electrophilic. This activation is the primary driver for the molecule's dominant reaction pathway: nucleophilic aromatic substitution.

Caption: Dominant electronic effects influencing the reactivity of 2-methoxy-3-nitrothiophene.

Nucleophilic Aromatic Substitution (SNA_r_): The Primary Reaction Pathway

The most significant aspect of 2-methoxy-3-nitrothiophene's reactivity is its high susceptibility to nucleophilic aromatic substitution (SNA_r_), where the methoxy group acts as the leaving group. The reaction proceeds via a classic two-step addition-elimination mechanism, involving a stabilized Meisenheimer intermediate.[5][6]

The powerful electron-withdrawing nitro group at the C3 position is crucial; it effectively stabilizes the negative charge of the anionic intermediate, lowering the activation energy for the initial, rate-limiting nucleophilic attack at C2.[5][7]

Mechanism of SNA_r_

-

Nucleophilic Attack: A nucleophile (e.g., an amine like piperidine or an alkoxide) attacks the electrophilic C2 carbon, breaking the aromaticity of the thiophene ring.[7]

-

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the thiophene ring and, most importantly, onto the oxygen atoms of the nitro group.

-

Elimination & Re-aromatization: The methoxy group departs as a methoxide anion, and the aromaticity of the thiophene ring is restored, yielding the substituted product.

Caption: The two-step addition-elimination mechanism for SNA_r_ reactions.

Kinetics and Base Catalysis

Kinetic studies on the reaction of 2-methoxy-3-nitrothiophene with amines like piperidine have shown that the reaction is strongly catalyzed by the amine itself, exhibiting third-order kinetics overall (second-order in amine).[8][9] This phenomenon, known as base catalysis, occurs because a second molecule of the amine assists in the removal of the proton from the zwitterionic intermediate formed during the attack, facilitating the elimination of the leaving group.[7][8] This is particularly necessary in non-polar solvents like benzene.[8]

Quantitative Reactivity Data

The electrophilicity of substituted nitrothiophenes can be quantified. The electrophilicity parameter (E) provides a measure of reactivity. For comparison, a study on related 2-methoxy-3-X-5-nitrothiophenes showed that as the electron-withdrawing strength of the substituent at the 3-position increases, the electrophilicity and reaction rate with nucleophiles increase significantly.[5]

| Compound | 3-Substituent (X) | Electrophilicity Parameter (E)[5] |

| 2-Methoxy-5-nitrothiophene | -H | -21.33 |

| 2-Methoxy-3-carbamoyl-5-nitrothiophene | -CONH₂ | -19.46 |

| 2-Methoxy-3-methoxycarbonyl-5-nitrothiophene | -CO₂CH₃ | -18.28 |

| 2-Methoxy-3-methylsulfonyl-5-nitrothiophene | -SO₂CH₃ | -17.18 |

This table demonstrates a clear structure-reactivity relationship: stronger electron-withdrawing groups at positions that can stabilize the Meisenheimer complex enhance the rate of nucleophilic substitution.

Experimental Protocol: Piperidino-substitution in Benzene

This protocol is adapted from kinetic studies on the reaction of 2-methoxy-3-nitrothiophene with piperidine.[8]

-

Materials: 2-Methoxy-3-nitrothiophene, Piperidine (freshly distilled), Benzene (anhydrous), UV-Vis Spectrophotometer.

-

Procedure:

-

Prepare a stock solution of 2-methoxy-3-nitrothiophene in anhydrous benzene (e.g., 1 x 10⁻⁴ M).

-

Prepare several stock solutions of piperidine in anhydrous benzene at different concentrations (e.g., ranging from 0.01 M to 0.1 M).

-

For each kinetic run, place a known volume of the thiophene solution into a thermostated cuvette in the spectrophotometer.

-

Inject a specific volume of a piperidine solution into the cuvette to initiate the reaction.

-

Monitor the reaction by observing the increase in absorbance of the product, 2-piperidino-3-nitrothiophene, at its λ_max_ over time.

-

Calculate the pseudo-first-order rate constant (k_obs_) from the absorbance data.

-

Plot k_obs_ against the square of the piperidine concentration to confirm the second-order dependence on the amine and determine the third-order rate constant.

-

-

Self-Validation: The linearity of the plot of k_obs_ vs. [Piperidine]² validates the assumed reaction order and the base catalysis mechanism. The consistency of the rate constant across different initial concentrations confirms the reliability of the measurement.

Electrophilic Aromatic Substitution (SEA_r_): A Challenging Transformation

In stark contrast to its high reactivity towards nucleophiles, 2-methoxy-3-nitrothiophene is strongly deactivated towards electrophilic aromatic substitution (SEA_r_). The nitro group's powerful electron-withdrawing nature makes the thiophene ring electron-poor and thus less attractive to electrophiles.[4]

While thiophene itself is more reactive than benzene and preferentially substitutes at the C2 position, and 2-methoxythiophene is even more activated (favoring C5), the presence of the 3-nitro group overrides these tendencies.[3][4] Any potential electrophilic attack would require forcing conditions, and the regioselectivity would be directed by the existing substituents.

-

Directing Effects:

-

The 2-methoxy group is an ortho, para-director, activating the C3 and C5 positions.

-

The 3-nitro group is a meta-director, deactivating the C2 and C4 positions relative to C5.

-

Both groups deactivate the position adjacent to them. The C5 position is the only site that is para to the activating methoxy group and not strongly deactivated by the nitro group. Therefore, if an electrophilic substitution were to occur, it would be predicted to happen at the C5 position .

Metal-Catalyzed Cross-Coupling Reactions

While the direct cross-coupling of a methoxy group is challenging, 2-methoxy-3-nitrothiophene can be a precursor to substrates suitable for transition-metal-catalyzed reactions.[10] A more modern and powerful approach involves the direct use of the nitro group as a coupling partner.

Recent advancements have demonstrated that nitroarenes can serve as effective electrophiles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] This "denitrative" coupling proceeds via an oxidative addition of the Ar-NO₂ bond to a palladium(0) complex, a previously challenging step.[11]

Caption: Conceptual workflow for a denitrative Suzuki-Miyaura cross-coupling reaction.

This methodology allows for the C-N bond of the nitro group to be replaced with a C-C bond, opening up a vast synthetic space for functionalizing the C3 position of the 2-methoxythiophene scaffold.

Conclusion and Future Outlook

2-Methoxy-3-nitrothiophene is a molecule defined by the powerful and opposing electronic effects of its substituents. Its chemistry is dominated by nucleophilic aromatic substitution at the C2 position, a reaction made facile by the potent stabilizing effect of the C3-nitro group. This predictable reactivity makes it a valuable intermediate for introducing a wide range of nucleophiles onto a thiophene core. Conversely, the molecule is highly resistant to electrophilic attack.

For drug development professionals and synthetic chemists, the true potential of 2-methoxy-3-nitrothiophene lies in its use as a versatile building block. The established SNA_r_ chemistry provides a reliable handle for diversification, while emerging denitrative cross-coupling methods offer a novel strategy for C-C bond formation at the C3 position. Understanding the fundamental principles of its electronic structure and reactivity is paramount to unlocking its full potential in the synthesis of complex, high-value molecules for pharmaceutical and materials science applications.

References

-

Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2‐Methoxy‐3‐X‐5‐nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 46(8), 470–476. [Link]

-

Consiglio, G., Noto, R., & Spinelli, D. (1979). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 222. [Link]

-

Smaoui, M., et al. (2025-07-14). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. National Institutes of Health. [Link]

-

SpectraBase. (n.d.). 2-METHOXY-3-NITRO-THIOPHENE. SpectraBase. [Link]

-

Consiglio, G., et al. (1984). Catalysis in aromatic nucleophilic substitution. Part 7. Kinetics of the reactions of some 5-substituted 2-methoxy-3-nitrothiophenes with piperidine in benzene. Journal of the Chemical Society, Perkin Transactions 2, 781-784. [Link]

-

Klasinc, L., et al. (1985). Substitution Effects on Electronic Structure of Thiophene. Zeitschrift für Naturforschung B, 40(9), 1214-1218. [Link]

-

SpectraBase. (n.d.). 2-METHOXY-3-NITRO-THIOPHENE [13C NMR]. SpectraBase. [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Organic Syntheses Procedure. [Link]

-

Asghar, M. A., et al. (2021). How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. Journal of King Saud University - Science, 33(5), 101474. [Link]

-

Nakamura, S., et al. (2012). Spontaneous Combustion of 2-Bromo-3-Methoxythiophene: A Study on Reaction Pathways and Energetics by Quantum Chemical Calculations. The Journal of Physical Chemistry A, 116(25), 6646–6655. [Link]

-

Behrman, D. M., Behrman, E. J., & Parkin, S. (2006). 2-Methoxy-3-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3119–o3121. [Link]

-

Herchel, R., et al. (2013). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganic Chemistry, 52(9), 5387–5397. [Link]

-

MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts. [Link]

-

NIST. (n.d.). 2-Methoxythiophene. NIST WebBook. [Link]

-

Smith, M. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(60), 13576-13587. [Link]

-

PubChem. (n.d.). 2-Methoxy-3-nitrophenol. PubChem. [Link]

-

Organic Reactions. (n.d.). Transition-Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Organic Reactions. [Link]

-

Powers, D. C., & Ritter, T. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 58(1-2), 40–51. [Link]

-

Smith, M. D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(60), 13576-13587. [Link]

-

Ugurlu, G. (2021). Investigation of Conformation, Vibration and Electronic Properties of 2-Methoxythiophene Molecule by Theoretical Methods. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 15, 28-34. [Link]

-

Jamróz, M. H., et al. (2022). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Molecules, 27(19), 6296. [Link]

-

Ashenhurst, J. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Effect of electron-donating (methoxy, left) and electron-withdrawing groups (nitro, right) on the aromatic planar thiophene ring of the transition state during the pyramidal inversion. ResearchGate. [Link]

-

Hazra, A., & Daugulis, O. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3131–3143. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

- Google Patents. (2002). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

-

Gronowitz, S., & Jägersten, B. (1961). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society, 83(1), 109-111. [Link]

- Google Patents. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

-

Glavaš, M., et al. (2023). The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. International Journal of Molecular Sciences, 24(15), 11986. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sci-hub.ru [sci-hub.ru]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sci-Hub. Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene / Journal of the Chemical Society, Perkin Transactions 2, 1979 [sci-hub.ru]

- 9. Catalysis in aromatic nucleophilic substitution. Part 7. Kinetics of the reactions of some 5-substituted 2-methoxy-3-nitrothiophenes with piperidine in benzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

A-101 Technical Guidance: 2-Methoxy-3-nitrothiophene - A Versatile Scaffold for Modern Research Applications

Executive Summary

2-Methoxy-3-nitrothiophene is an emerging heterocyclic building block with significant, yet largely untapped, potential across medicinal chemistry, organic synthesis, and materials science. The strategic placement of an electron-donating methoxy group and an electron-withdrawing nitro group on the thiophene core creates a unique electronic and steric profile. This guide synthesizes current knowledge and provides a forward-looking perspective on the molecule's applications. We will explore its synthesis, reactivity, and propose data-driven research avenues, particularly in the development of novel therapeutics and functional organic materials. This document serves as a technical primer for researchers, chemists, and drug development professionals aiming to leverage the distinct properties of this promising scaffold.

Introduction: The Thiophene Scaffold in Scientific Research

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1][2] Its structural similarity to a benzene ring allows it to act as a bioisostere, while the sulfur atom introduces unique physicochemical properties that can enhance drug-receptor interactions and modulate metabolic profiles.[3][4] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][5] The introduction of substituents, such as nitro and methoxy groups, dramatically influences the ring's reactivity and biological footprint, opening new avenues for discovery.[6]

Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of 2-Methoxy-3-nitrothiophene is critical for its application. The compound is a solid at room temperature and possesses a unique spectroscopic signature that allows for its unambiguous identification.

Table 1: Physicochemical and Spectroscopic Data for 2-Methoxy-3-nitrothiophene

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₃S | [7] |

| Molecular Weight | 159.16 g/mol | [7][8] |

| CAS Number | 30549-14-5 | |

| Appearance | Pale yellow to brown crystalline powder | [9] |

| ¹³C NMR (DMSO-d₆) | Chemical shifts (δ, ppm) available | [7][8] |

| InChIKey | DMCGGXGEVDUVNE-UHFFFAOYSA-N | [7][8] |

Synthesis and Chemical Reactivity

The synthesis of 2-Methoxy-3-nitrothiophene is not as straightforward as its 2-nitro or 3-nitro isomers due to regioselectivity challenges in the direct nitration of 2-methoxythiophene.[10][11] The electron-donating methoxy group strongly activates the C5 and C3 positions for electrophilic attack.[12] Therefore, multi-step synthetic strategies are often required.

General Synthetic Approach

A plausible synthetic route involves the construction of the substituted thiophene ring from acyclic precursors. One such method is the tandem Michael-intramolecular Henry reaction, which allows for the controlled formation of substituted tetrahydrothiophenes, followed by aromatization.[13]

Key Chemical Transformations

The true potential of 2-Methoxy-3-nitrothiophene lies in its reactivity. The nitro group is a versatile functional handle that can be reduced to an amine, opening pathways to amides, sulfonamides, and other derivatives. The methoxy group is a relatively stable ether but can be cleaved under harsh conditions. More importantly, the electron-deficient nature of the ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 position (displacing the methoxy group) or other positions if a suitable leaving group is present.[14]

Figure 1: Potential reaction pathways for 2-Methoxy-3-nitrothiophene.

Potential Research Application 1: Medicinal Chemistry & Drug Discovery

The structural alerts within 2-Methoxy-3-nitrothiophene make it a compelling starting point for medicinal chemistry campaigns.

Rationale for Antimicrobial & Anticancer Exploration

Nitroaromatic compounds, including nitrothiophenes, are well-known for their broad-spectrum antibacterial activity.[15] Their mechanism often involves bioreductive activation within hypoxic (low-oxygen) environments, such as those found in solid tumors or sites of bacterial infection.[16][17] The nitro group is reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.[16] Specifically, 5-nitrothiophenes have been shown to be activated by the F₄₂₀-dependent nitroreductase in Mycobacterium tuberculosis, releasing nitric oxide and leading to cell death.[16] This suggests a promising avenue for developing novel antitubercular or antibacterial agents.

Furthermore, the thiophene core itself is present in numerous anticancer agents.[2] The unique electronic properties of 2-Methoxy-3-nitrothiophene could be exploited to design inhibitors of specific enzymes or receptor antagonists.

Proposed Drug Discovery Workflow

A typical early-stage drug discovery campaign starting with this scaffold would involve library synthesis followed by a screening cascade. The goal is to identify derivatives with potent biological activity and favorable drug-like properties.

Figure 2: A representative workflow for a drug discovery screening cascade.

Potential Research Application 2: Organic Synthesis & Materials Science

Beyond its medicinal potential, 2-Methoxy-3-nitrothiophene is a valuable intermediate for synthetic chemists and materials scientists.

A Versatile Synthetic Intermediate

The ability to selectively modify the nitro and methoxy groups, as well as functionalize the thiophene ring at the C5 position, makes this molecule a versatile building block. For instance, nucleophilic substitution of the nitro group with sulfur nucleophiles can lead to the formation of disulfide derivatives, which are precursors to fused heterocyclic systems like thieno[3,2-b]thiophenes.[18] These fused systems are of great interest in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics.[18]

Protocol: Synthesis of 2-Nitrothiophene (A Foundational Precursor)

While the direct synthesis of 2-Methoxy-3-nitrothiophene is complex, understanding the synthesis of its parent compound, 2-nitrothiophene, provides crucial context for handling nitrated thiophenes. The following protocol is adapted from a well-established procedure.[10][19]

CAUTION: This reaction involves fuming nitric acid and acetic anhydride, which can react exothermically and explosively. It should only be performed by trained personnel with appropriate personal protective equipment (PPE) in a certified chemical fume hood. 2-Nitrothiophene is toxic.[19]

Materials:

-

Thiophene (1 mole, 84 g)

-

Acetic Anhydride (340 mL)

-

Fuming Nitric Acid (sp. gr. 1.51, 1.2 moles, 80 g)

-

Glacial Acetic Acid (600 mL)

-

Crushed Ice

-

2-L three-necked, round-bottomed flask with mechanical stirrer, thermometer, and separatory funnel.

Procedure:

-

Prepare Solution 1: Dissolve 84 g of thiophene in 340 mL of acetic anhydride.

-

Prepare Solution 2: In a separate flask, slowly and carefully add 80 g of fuming nitric acid to 600 mL of glacial acetic acid with cooling.

-

Reaction Setup: Divide both solutions into two equal halves. Add the first half of Solution 2 to the reaction flask and cool to 10°C.

-

Nitration (Part 1): While stirring, add the first half of Solution 1 dropwise, maintaining the temperature below room temperature using a cold water bath.

-

Nitration (Part 2): Cool the reaction mixture back to 10°C. Rapidly add the remaining half of Solution 2, then continue the dropwise addition of the remaining Solution 1.

-

Reaction Completion: Allow the mixture to stir at room temperature for two hours.

-

Workup: Pour the reaction mixture onto an equal weight of crushed ice with vigorous stirring. The product, a mixture of 2-nitrothiophene and 3-nitrothiophene, will precipitate as pale-yellow crystals.[20][21]

-

Isolation: Filter the solid product, wash thoroughly with ice water, and dry in the absence of light.[19] Further purification by chromatography or recrystallization is required to separate the isomers.[21][22]

Conclusion and Future Outlook

2-Methoxy-3-nitrothiophene represents a scaffold of significant opportunity. Its unique substitution pattern provides a rich platform for chemical exploration. In medicinal chemistry, the compound is a prime candidate for developing novel antibacterial and anticancer agents, leveraging the well-established bioreductive activation mechanism of nitroaromatics. For synthetic and materials chemists, it serves as a versatile building block for constructing complex heterocyclic systems and functional organic materials. Future research should focus on developing efficient and regioselective synthetic routes to this molecule and its derivatives, followed by systematic evaluation in biological and material-based assays. The insights gained will undoubtedly accelerate the discovery of new drugs and advanced materials.

References

-

Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(1), 134-139. [Link]

-

Morley, J. O., & Matthews, T. P. (2005). Studies on the biological activity of some nitrothiophenes. RSC Publishing. [Link]

-

Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Various Authors. (2024). Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

-

Various Authors. (2024). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

-

Perhacova, M., et al. (2012). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

-

Thakur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic Substitution Reactions of 2-Methoxy-3-X-5-nitrothiophenes: Effect of Substituents and Structure–Reactivity Correlations. International Journal of Chemical Kinetics, 46(8), 470-476. [Link]

-

Manjunatha, U., et al. (2014). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 58(5), 2944–2947. [Link]

-

Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. [Link]

-

Vecchio, G., & Gialdroni, M. (1975). Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. PubMed. [Link]

-

Wiley. (2025). 2-METHOXY-3-NITRO-THIOPHENE. SpectraBase. [Link]

-

Wiley. (2025). 2-METHOXY-3-NITRO-THIOPHENE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

PubChem. (n.d.). 2-Methoxy-3-nitrophenol. Retrieved from [Link]

-

Bak, A., et al. (2021). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry, 17, 1739–1747. [Link]

-

PubChem. (n.d.). 2-Methoxythiophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

-

Behrman, E. J., et al. (2006). 2-Methoxy-3-nitrophenol. ResearchGate. [Link]

-

Wardman, P., et al. (1988). Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins. PubMed. [Link]

-

McNabola, N., et al. (2015). Facile Synthesis of 3-Nitro-2-substituted Thiophenes. ResearchGate. [Link]

-

McNabola, N., et al. (2015). Facile Synthesis of 3-Nitro-2-Substituted Thiophenes. Scribd. [Link]

-

Gronowitz, S., & Hoffman, R. A. (1960). Preparation and Reactions of 2-Methoxythiophene. Journal of the American Chemical Society. [Link]

-

NIST. (n.d.). 2-Methoxythiophene. NIST WebBook. [Link]

-

ChemSynthesis. (2025). 2-methoxy-3-nitrophenol. [Link]

-

AA Blocks. (n.d.). 2-Methoxy-5-nitrothiophene. Retrieved from [Link]

- Reddy, B. M., & Sreekanth, P. M. (2004). Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]